3-溴吡啶-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

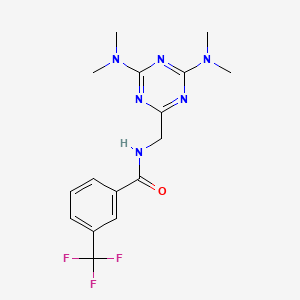

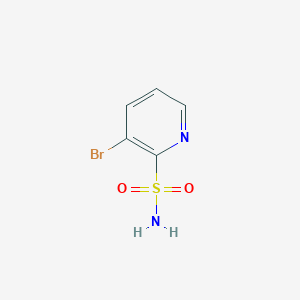

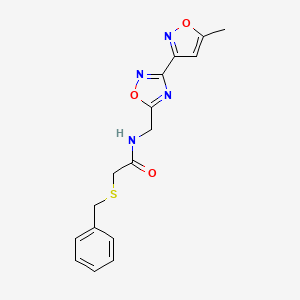

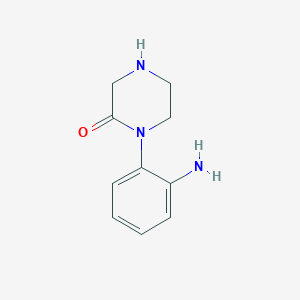

3-Bromopyridine-2-sulfonamide (CAS Number: 65938-87-6) is a chemical compound with the molecular formula C₅H₅BrN₂O₂S and a molecular weight of 237.08 g/mol . It is a white powder that exhibits certain interesting properties .

Synthesis Analysis

The synthesis of 3-Bromopyridine-2-sulfonamide involves the bromination of pyridine-2-sulfonamide. While specific synthetic routes may vary, this compound is typically prepared by reacting pyridine-2-sulfonamide with a brominating agent under appropriate conditions. Detailed synthetic protocols and optimization studies can be found in the literature .

Molecular Structure Analysis

The molecular structure of 3-Bromopyridine-2-sulfonamide consists of a pyridine ring with a sulfonamide group attached at the 2-position and a bromine atom at the 3-position. The arrangement of atoms and functional groups can be visualized using molecular modeling software or crystallographic data from X-ray diffraction studies .

Chemical Reactions Analysis

3-Bromopyridine-2-sulfonamide can participate in various chemical reactions. Some notable reactions include nucleophilic substitution at the bromine position, sulfonamide hydrolysis, and potential transformations involving the sulfonamide group. Researchers have explored its reactivity in the context of medicinal chemistry and organic synthesis .

科学研究应用

交叉偶联反应

3-溴吡啶-2-磺酰胺的主要应用之一是交叉偶联反应。肖俊韩 (2010) 的一项研究展示了通过 3-溴吡啶与烷基和芳基磺酰胺的反应,在 CuI 和 1,3-二(吡啶-2-基)丙烷-1,3-二酮的催化下合成 N-(3-吡啶基)-取代的仲磺酰胺和叔磺酰胺 (Han, 2010)。

溴结构域配体

与 3-溴吡啶-2-磺酰胺密切相关的 3-氨基-2-甲基吡啶衍生物已被识别为 BAZ2B 溴结构域的配体,展示了吡啶磺酰胺在靶向蛋白质相互作用中的潜力 (Marchand, Lolli, & Caflisch, 2016)。

离子液体和催化

R. Tayebee 等人 (2015) 的研究引入了一种衍生自吡啶磺酰胺的新型离子液体,用于多组分反应的催化,展示了其在绿色化学应用中的效用 (Tayebee et al., 2015)。

金属络合

Kingsley John Orie 及其同事 (2021) 专注于甲苯磺酰化 4-氨基吡啶的合成及其与 Ni(II) 和 Fe(II) 离子的络合,说明了磺酰胺衍生物在形成具有潜在生物和催化应用的金属络合物中的作用 (Orie, Duru, & Ngochindo, 2021)。

新型磺酰胺基取代化合物

Michinori Karikomi 及其同事 (2008) 报道了从溴甲基氮丙啶合成新型 3-磺酰胺基-2,3,4,5-四氢-1,5-苯并噻氮䓬,突出了磺酰胺化合物在合成杂环结构中的多功能性 (Karikomi et al., 2008)。

作用机制

Target of Action

3-Bromopyridine-2-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including 3-Bromopyridine-2-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from being incorporated into the folic acid molecule, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of nucleotides, which are the building blocks of DNA. This disruption prevents the bacteria from replicating, thereby halting the spread of the infection .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 3-Bromopyridine-2-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts the production of nucleotides and halts DNA replication. This action effectively stops the spread of the bacterial infection .

Action Environment

The action of 3-Bromopyridine-2-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body . Additionally, the presence of other drugs can affect the compound’s efficacy and stability through drug-drug interactions .

生化分析

Biochemical Properties

It is known that sulfonamides, a group of compounds to which 3-Bromopyridine-2-sulfonamide belongs, have the ability to inhibit the activity of certain enzymes, proteins, and other biomolecules

Cellular Effects

It is known that sulfonamides can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that sulfonamides can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

3-bromopyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPXEMUMOUORFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B2744816.png)

![1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2744817.png)

![N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2744831.png)

![4,4,4-Trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2744833.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pentanamide](/img/structure/B2744836.png)